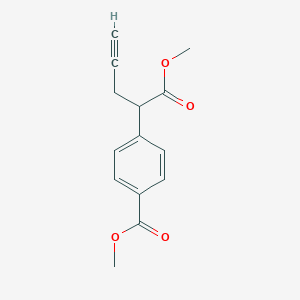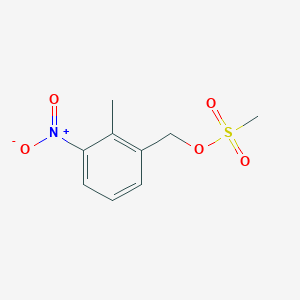
2-Methyl-3-nitrobenzyl methanesulfonate
Vue d'ensemble
Description
2-Methyl-3-nitrobenzyl methanesulfonate is a chemical compound used in scientific research as a photolabile protecting group for the controlled release of bioactive molecules. The compound is a derivative of benzyl methanesulfonate, which is a commonly used protecting group in organic chemistry.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-nitrobenzyl methanesulfonate involves the photochemical cleavage of the protecting group. Upon absorption of light of a specific wavelength, the nitro group in the compound undergoes a photochemical reaction, resulting in the formation of a nitroso intermediate. This intermediate is highly reactive and can undergo a variety of reactions, including the cleavage of the protecting group. The resulting product is the bioactive molecule, which can then interact with its target in a controlled manner.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Methyl-3-nitrobenzyl methanesulfonate are dependent on the bioactive molecule that is released upon cleavage of the protecting group. The compound itself has no known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-3-nitrobenzyl methanesulfonate in lab experiments include the spatiotemporal control of bioactive molecule release, which allows for the study of biological processes with high precision. The compound is also easy to synthesize and purify, making it accessible to a wide range of researchers. However, the compound is sensitive to light and can undergo unwanted cleavage during storage or handling. The compound is also toxic and should be handled with care.
Orientations Futures
For the use of 2-Methyl-3-nitrobenzyl methanesulfonate include the development of new protecting groups with improved properties, such as increased stability and sensitivity to longer wavelengths of light. The use of the compound in vivo is also an area of active research, with the goal of developing new therapies for a variety of diseases. Additionally, the use of the compound in combination with other photolabile protecting groups is an area of interest, as this could enable the simultaneous release of multiple bioactive molecules with high precision.
Applications De Recherche Scientifique
2-Methyl-3-nitrobenzyl methanesulfonate is widely used in scientific research as a photolabile protecting group for the controlled release of bioactive molecules. The compound can be attached to a variety of functional groups, including amines, alcohols, and thiols, to protect them from unwanted reactions. Upon exposure to light of a specific wavelength, the protecting group is cleaved, releasing the bioactive molecule. This approach allows for the spatiotemporal control of bioactive molecule release, enabling the study of biological processes with high precision.
Propriétés
Numéro CAS |
196500-09-1 |
|---|---|
Nom du produit |
2-Methyl-3-nitrobenzyl methanesulfonate |
Formule moléculaire |
C9H11NO5S |
Poids moléculaire |
245.25 g/mol |
Nom IUPAC |
(2-methyl-3-nitrophenyl)methyl methanesulfonate |
InChI |
InChI=1S/C9H11NO5S/c1-7-8(6-15-16(2,13)14)4-3-5-9(7)10(11)12/h3-5H,6H2,1-2H3 |
Clé InChI |
QPOOUPBAZSYLQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])COS(=O)(=O)C |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])COS(=O)(=O)C |
Synonymes |
2-METHYL-3-NITROBENZYL METHANESULFONATE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

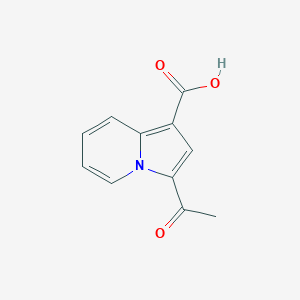
![4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B170081.png)
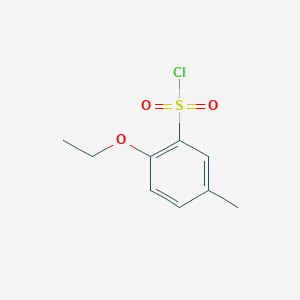
![1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B170083.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)
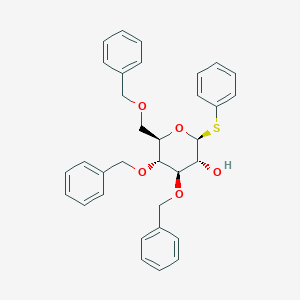
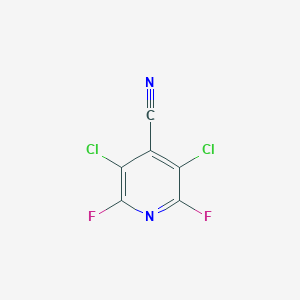
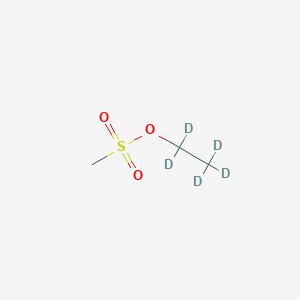
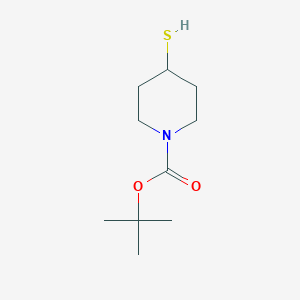
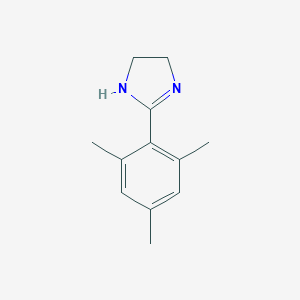
![1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one](/img/structure/B170094.png)
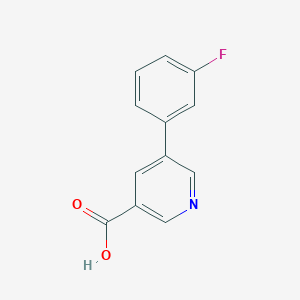
![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)
